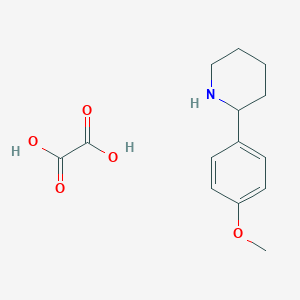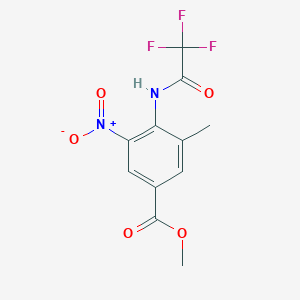
3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a synthetic organic compound. It is characterized by the presence of a trifluoroacetylamino group, a nitro group, and a methyl ester group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzoic acid derivative.
Acylation: Addition of the trifluoroacetyl group.
Esterification: Formation of the methyl ester from the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products
Reduction of Nitro Group: Formation of 3-Methyl-5-amino-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester.
Hydrolysis of Ester Group: Formation of 3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions due to its unique functional groups.
Medicine: Potential use in drug development for its bioactive properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, altering their activity. The trifluoroacetyl group could play a role in binding to active sites, while the nitro group might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-nitrobenzoic acid methyl ester: Lacks the trifluoroacetylamino group.
4-(2,2,2-Trifluoro-acetylamino)-benzoic acid methyl ester: Lacks the nitro group.
3-Methyl-5-nitro-4-amino-benzoic acid methyl ester: Lacks the trifluoroacetyl group.
Uniqueness
The presence of both the trifluoroacetylamino and nitro groups in 3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester makes it unique. These groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-methyl-5-nitro-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O5/c1-5-3-6(9(17)21-2)4-7(16(19)20)8(5)15-10(18)11(12,13)14/h3-4H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYCWRHJDZFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
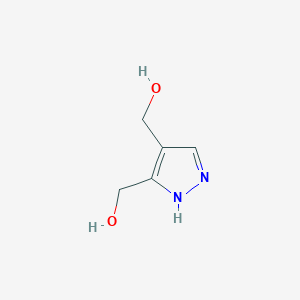
![5,6-Dichloro-imidazo[1,2-a]pyridine](/img/structure/B8133373.png)


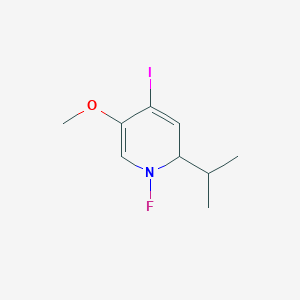
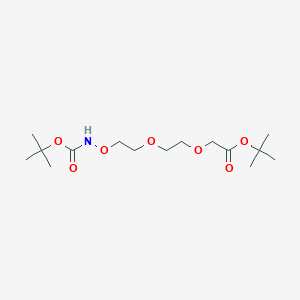

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one trifluoroacetic acid](/img/structure/B8133412.png)
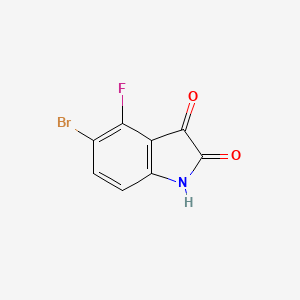
![(1S,5R)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B8133440.png)
![3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)

